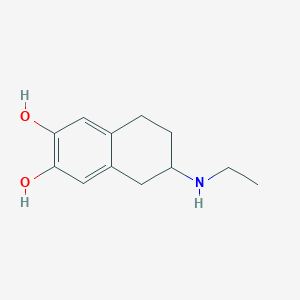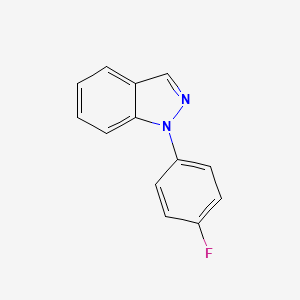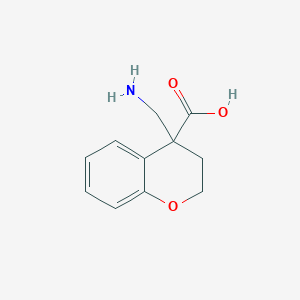![molecular formula C12H9NO3 B11893155 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one CAS No. 50779-79-8](/img/structure/B11893155.png)
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is an organic heteropentacyclic compound It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves the use of starting materials such as 2-aminobenzaldehyde and vinyl derivatives. The reaction conditions often include the use of solvents like toluene and catalysts such as copper acetate (Cu(OAc)2) and 2,2’-bipyridine . The reaction is carried out at elevated temperatures, usually around 120°C, for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives. Substitution reactions can lead to various substituted quinoline compounds with different functional groups.
Scientific Research Applications
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with various molecular targets and pathways. For instance, it can act as a topoisomerase inhibitor, interfering with the enzymes that regulate DNA topology . This inhibition can lead to the disruption of DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells. Additionally, its antibacterial and antifungal properties are attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with a similar dioxolo-quinoline structure.
Quinoline and Quinolinium Iodide Derivatives: These compounds share the quinoline backbone and exhibit similar biological activities, such as anticancer and antibacterial properties.
Uniqueness
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is unique due to its specific vinyl and dioxolo functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
50779-79-8 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
7-ethenyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C12H9NO3/c1-2-7-3-8-4-10-11(16-6-15-10)5-9(8)13-12(7)14/h2-5H,1,6H2,(H,13,14) |
InChI Key |
XXIGPVANIZBBCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=CC3=C(C=C2NC1=O)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)



![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)



![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)



![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)

